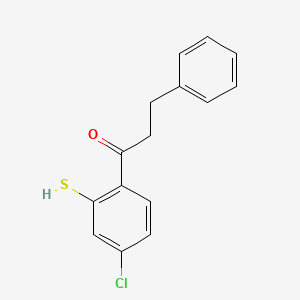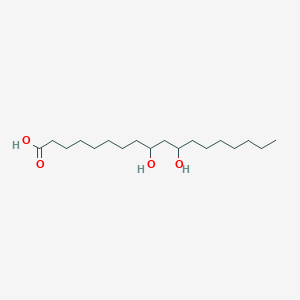
9,11-Dihydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid (stearic acid) by the substitution of hydroxyl groups at the 9th and 11th positions. This compound is part of a broader class of hydroxy fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-dihydroxyoctadecanoic acid typically involves the hydroxylation of oleic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . This method is advantageous as it avoids the use of strong acids and bases, making it environmentally friendly and suitable for industrial applications.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and the catalyst, followed by separation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 9,11-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9,11-diketooctadecanoic acid.
Reduction: Formation of 9,11-dihydroxyoctadecanoic diol.
Substitution: Formation of 9,11-dihalooctadecanoic acid.
Scientific Research Applications
9,11-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 9,11-dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing various biochemical processes. It is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 9th and 10th positions.
9,10-Dihydroxyhexadecanoic acid: A shorter-chain hydroxy fatty acid with similar properties
Uniqueness: 9,11-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
666253-25-4 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9,11-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-6-9-12-16(19)15-17(20)13-10-7-5-8-11-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
LEKBCOMWWJZCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



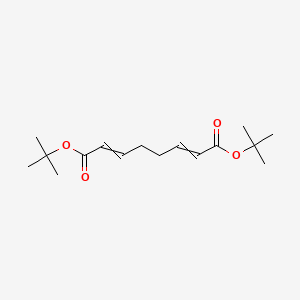

![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)

![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
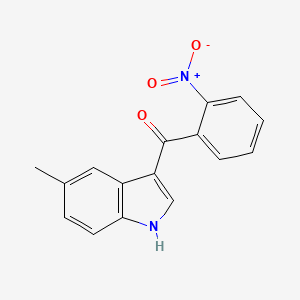

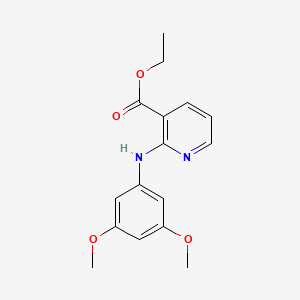
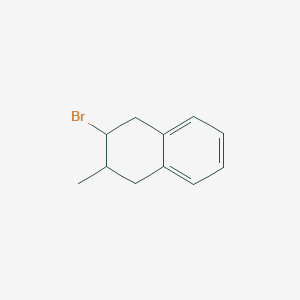
![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
